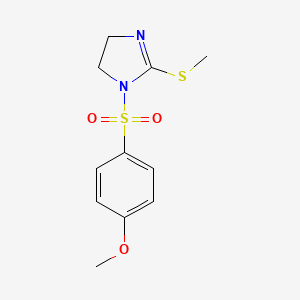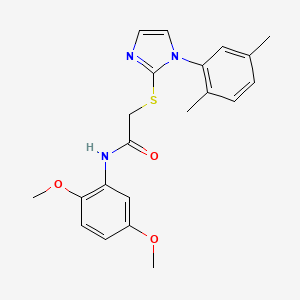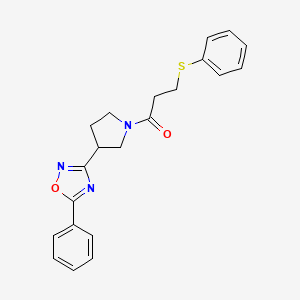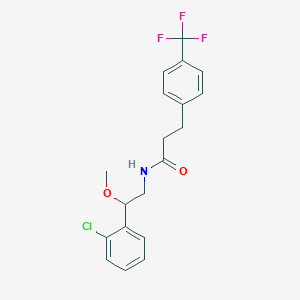
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a selective antagonist of the mu opioid receptor and is known to have a high affinity for this receptor.
Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations
Research involving molecular docking and quantum chemical calculations provides insights into the molecular structure, spectroscopic data, and the potential biological effects of compounds through the prediction of molecular docking results. For instance, studies on similar organic compounds have utilized Density Functional Theory (DFT) calculations, natural bond orbital (NBO) analysis, and molecular docking to predict biological activity, which could be applicable in understanding the interactions and potential biological relevance of N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide with various biological targets (A. Viji et al., 2020) (A. Viji et al., 2020).
Synthesis and Characterization
The synthesis and characterization of related compounds, such as various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, have been detailed, providing a framework for the synthesis, purification, and analytical characterization (including single crystal X-ray diffraction studies) of compounds that bear structural similarities to this compound. Such research underscores the importance of these methodologies in the elucidation of the chemical and physical properties of novel organic compounds (Cemal Koray Özer et al., 2009).
Optical and Non-linear Optical Materials
The development and characterization of new organic electro-optic and non-linear optical materials provide another avenue of application. Research into compounds like N-(2-chlorophenyl)-(1-propanamide) has been conducted to synthesize and analyze their potential as electro-optic and non-linear optical materials, through techniques such as UV-Vis, IR, NMR, powder XRD, and second harmonic generation (SHG) measurements. This research pathway highlights the potential applications of this compound in the field of optics and photonics, given its structural features that may lend it to similar applications (S. Prabhu et al., 2000).
Antimicrobial Activity
Studies on derivatives of similar chemical families have also explored their antimicrobial activity, providing a template for assessing the biological efficacy of compounds against various pathogens. The antimicrobial activity is often correlated with specific structural features, suggesting that similar assessments could be valuable for this compound, especially in the context of novel antimicrobial agent development (Carmen Limban et al., 2011).
Propriétés
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3NO2/c1-26-17(15-4-2-3-5-16(15)20)12-24-18(25)11-8-13-6-9-14(10-7-13)19(21,22)23/h2-7,9-10,17H,8,11-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGJYMZFMXOOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2750224.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2750226.png)
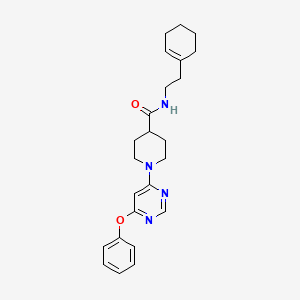


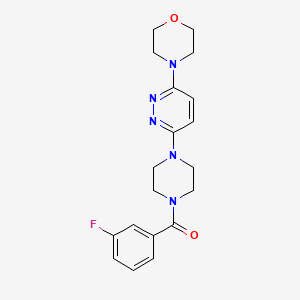




![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2750243.png)
